molecular formula C14H19NO B4031935 N-(2,6-dimethylphenyl)cyclopentanecarboxamide

N-(2,6-dimethylphenyl)cyclopentanecarboxamide

Cat. No.: B4031935
M. Wt: 217.31 g/mol
InChI Key: OTSVKQJAOVLTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)cyclopentanecarboxamide is an organic compound with the molecular formula C14H19NO It is a derivative of cyclopentanecarboxamide, where the amide nitrogen is substituted with a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 2,6-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an inert solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. Solvent recycling and waste minimization are also critical aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of cyclopentanecarboxylic acid derivatives.

    Reduction: Formation of N-(2,6-dimethylphenyl)cyclopentylamine.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

N-(2,6-dimethylphenyl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    N-(2,6-dimethylphenyl)benzamide: Similar structure but with a benzene ring instead of a cyclopentane ring.

    N-(2,6-dimethylphenyl)acetamide: Similar structure but with an acetamide group instead of a cyclopentanecarboxamide group.

Uniqueness

N-(2,6-dimethylphenyl)cyclopentanecarboxamide is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-10-6-5-7-11(2)13(10)15-14(16)12-8-3-4-9-12/h5-7,12H,3-4,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSVKQJAOVLTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dimethylphenyl)cyclopentanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-dimethylphenyl)cyclopentanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,6-dimethylphenyl)cyclopentanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,6-dimethylphenyl)cyclopentanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(2,6-dimethylphenyl)cyclopentanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(2,6-dimethylphenyl)cyclopentanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.